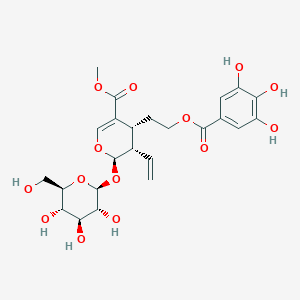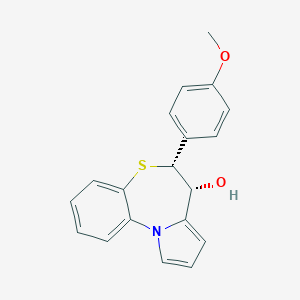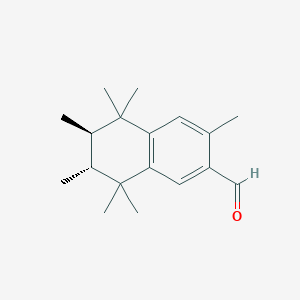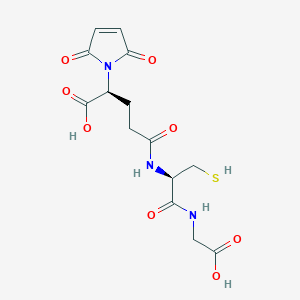
Cornuside
Descripción general
Descripción
Cornuside is an iridoid glycoside from Cornus officinalis . It has the activities of anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotection .
Synthesis Analysis
This compound is isolated from the fruit of Cornus officinalis . It has been found to have beneficial actions on memory deficits in a triple-transgenic mice model of Alzheimer’s Disease (3 × Tg-AD) .
Molecular Structure Analysis
The molecular formula of this compound is C24H30O14 . Its molecular weight is 542.49 g/mol .
Chemical Reactions Analysis
This compound has been demonstrated to dilate vascular smooth muscle through endothelium-dependent nitric oxide signaling . It also showed anti-inflammatory activity in the lipopolysaccharide (LPS)-induced inflammation model via the inhibition of NF-κB activity .
Physical And Chemical Properties Analysis
This compound is a secoiridoid glucoside compound . More detailed physical and chemical properties are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Cardioprotective Effects
Cornuside has been identified as beneficial in protecting against myocardial ischemia and reperfusion (I/R) injury in rats. Its protective properties include decreasing infarct volume, improving hemodynamics, and reducing myocardial damage. Additionally, it attenuates inflammatory responses, reduces pro-inflammatory factors, and exhibits antioxidant activity, which contributes to its cardioprotective effects (Jiang, Zhang, Tang, & Liu, 2011).
Alzheimer's Disease Treatment
This compound has shown promise in the treatment of Alzheimer's Disease (AD) by alleviating neuronal injuries, reducing amyloid plaque pathology, and repairing synaptic damage in a triple-transgenic mice model of AD. It modulates astrocyte activation, inhibits neuroinflammation, improves synaptic plasticity, and alleviates cognitive impairment, potentially offering a therapeutic option for AD management (Shi et al., 2022).
Anti-Allergic Effects
This compound inhibits mast cell-mediated allergic responses. It attenuates IgE-induced histamine release from rat peritoneal mast cells and reduces pro-inflammatory cytokine production. This suggests potential therapeutic applications for this compound in inflammatory allergic diseases (Li et al., 2016).
Vascular Relaxation
The compound facilitates vascular relaxation in rat aortic tissue via endothelium-dependent nitric oxide/cGMP signaling. This action points towards its potential in treating conditions related to vascular tone management (Kang et al., 2007).
Anti-Inflammatory Actions
This compound suppresses cytokine-induced proinflammatory and adhesion molecules in human umbilical vein endothelial cells, indicating its effectiveness in managing inflammation-related conditions (Kang et al., 2007).
Immunomodulatory Effects
It has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting nitric oxide and pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent (Choi et al., 2011).
Antisepsis Therapeutic Effect
This compound demonstrates an antisepsis therapeutic effect by downregulating a wide spectrum of inflammatory mediators in sepsis models, suggesting its potential use in clinical settings for managing sepsis (Jiang et al., 2009).
Neuroprotective Potential
The compound has shown protective potential against cerebral ischemic injury by suppressing intracellular Ca2+ elevation, caspase-3 activity, and enhancing mitochondrial energy metabolism and antioxidant properties in rat cortical neurons (Jiang et al., 2009).
Mecanismo De Acción
Target of Action
Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . This compound also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .
Mode of Action
This compound interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . This compound also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .
Result of Action
This compound has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .
Action Environment
Environmental factors can influence the action of this compound. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which this compound is derived . .
Análisis Bioquímico
Biochemical Properties
Cornuside interacts with various enzymes, proteins, and other biomolecules. The LC-DAD-MS (ESI+) analysis revealed the presence of 3-ferulic-3′-ellagic-difuranoside, scandoside methyl ester, and swertiamarin in the diethyl ether fraction, and this compound II in the ethyl acetate fraction . These interactions contribute to its biochemical properties and potential therapeutic effects.
Cellular Effects
It influences cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


